molecular formula C8H9N3O4S B13959238 N-cyclopropyl-3-nitropyridine-2-sulfonamide

N-cyclopropyl-3-nitropyridine-2-sulfonamide

Cat. No.: B13959238
M. Wt: 243.24 g/mol
InChI Key: BDIWCWLLFCIVEP-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-nitropyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a cyclopropyl group attached to the nitrogen atom, a nitro group at the 3-position of the pyridine ring, and a sulfonamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 3-nitropyridine with cyclopropylamine under suitable conditions to form the desired sulfonamide. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonamide formation processes. These methods are designed to be cost-effective and efficient, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in medicinal chemistry and material science applications .

Scientific Research Applications

N-cyclopropyl-3-nitropyridine-2-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides like:

  • N-cyclopropyl-4-nitropyridine-2-sulfonamide
  • N-cyclopropyl-3-nitropyridine-4-sulfonamide
  • N-cyclopropyl-3-nitropyridine-2-sulfonamide derivatives with different substituents

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9N3O4S

Molecular Weight

243.24 g/mol

IUPAC Name

N-cyclopropyl-3-nitropyridine-2-sulfonamide

InChI

InChI=1S/C8H9N3O4S/c12-11(13)7-2-1-5-9-8(7)16(14,15)10-6-3-4-6/h1-2,5-6,10H,3-4H2

InChI Key

BDIWCWLLFCIVEP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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